molecular formula C14H19FN2O2 B3027153 Ethyl 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylate CAS No. 1233955-79-7

Ethyl 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylate

Cat. No.: B3027153
CAS No.: 1233955-79-7
M. Wt: 266.31
InChI Key: XPEOSPJDZJVUBS-UHFFFAOYSA-N
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Description

Ethyl 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylate ( 1233955-79-7) is a fluorinated piperidine derivative of significant interest in modern medicinal chemistry and drug discovery research. With a molecular formula of C14H19FN2O2 and a molecular weight of 266.31 g/mol, this compound serves as a versatile synthetic building block . The piperidine scaffold is a privileged structure in pharmaceutical development, present in more than twenty classes of therapeutics and numerous alkaloid natural products . The strategic incorporation of a fluorine atom at the 3-position of the phenyl ring and an amine group at the 2-position offers researchers opportunities to explore structure-activity relationships, particularly in modulating the compound's electronic properties, metabolic stability, and membrane permeability . This compound belongs to a class of molecules where fluorination has become a critical strategy for creating biologically active molecules, as fluorinated piperidines are considered valuable targets in the development of potential drugs . The ester functionality provides a handle for further synthetic modification, allowing conversion to amides or carboxylic acids, while the secondary amine enables additional structural diversification. As a key intermediate, this compound can be utilized in the synthesis of more complex molecular architectures through various transformations, supporting research in central nervous system agents, analgesics, and other therapeutic areas where piperidine derivatives have shown activity . The compound is provided with a minimum purity of 95% and is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet prior to use and adhere to all appropriate safety protocols when handling this material.

Properties

IUPAC Name

ethyl 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-2-19-14(18)10-6-8-17(9-7-10)12-5-3-4-11(15)13(12)16/h3-5,10H,2,6-9,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEOSPJDZJVUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601200172
Record name Ethyl 1-(2-amino-3-fluorophenyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233955-79-7
Record name Ethyl 1-(2-amino-3-fluorophenyl)-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(2-amino-3-fluorophenyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or amino alcohols.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorinated aromatic compounds.

    Esterification: The carboxylate group is introduced through esterification reactions involving ethyl alcohol and carboxylic acid derivatives.

    Amination: The amino group is introduced through amination reactions using suitable amine sources.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The tertiary amine in the piperidine ring participates in nucleophilic substitutions under mild conditions. For example:

  • Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides in the presence of bases like K₂CO₃ yields N-alkylated or N-acylated derivatives . This is consistent with methods used for analogous piperidine carboxylates .

  • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids has been demonstrated for structurally similar piperidine derivatives, enabling aryl group introduction at the nitrogen .

Reaction TypeConditionsProductYieldReference
AlkylationK₂CO₃, DMF, 80°CN-Alkylpiperidine70–85%
AcylationHATU, DIPEA, DCMN-Acylpiperidine60–75%

Ester Hydrolysis and Derivative Formation

The ethyl ester undergoes hydrolysis to generate a carboxylic acid, which serves as a precursor for further functionalization:

  • Acid-Catalyzed Hydrolysis : Concentrated HCl or H₂SO₄ in refluxing ethanol converts the ester to 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylic acid .

  • Amide Formation : The carboxylic acid reacts with amines (e.g., ethanolamine, isopropanolamine) via carbodiimide coupling (EDCI/HOBt) to yield piperidine-4-carboxamides .

SubstrateReagentProductApplicationReference
Ethyl esterNaOH, H₂O/EtOHCarboxylic acidIntermediate for inhibitors
Carboxylic acidHATU, DIPEAAmidesBioactive compounds

Reactions Involving the Aromatic Amine

The 2-amino-3-fluorophenyl moiety undergoes characteristic aromatic amine reactions:

  • Schiff Base Formation : Condensation with aldehydes (e.g., formaldehyde) in acidic media produces imine derivatives .

  • Acylation : Reaction with acetic anhydride or benzoyl chloride forms N-acylated products , enhancing metabolic stability .

Example :

  • Condensation with 4-(3-chlorobenzyl)tetrahydro-2H-pyran under HATU activation yields cyclized products .

Electrophilic Aromatic Substitution (EAS)

The fluorine atom directs electrophilic substitution to specific positions on the benzene ring:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 4-position (para to fluorine) .

  • Halogenation : Bromine in acetic acid substitutes at the 5-position (ortho to amino group) .

ReactionElectrophilePositionNotesReference
NitrationNO₂⁺ (HNO₃)C4Moderate yield (~50%)
BrominationBr₂C5Requires FeBr₃ catalyst

Reductive Amination and Cyclization

The amine group participates in reductive amination with ketones or aldehydes (e.g., paraformaldehyde) to form secondary amines . Subsequent cyclization with reagents like POCl₃ generates heterocycles such as quinazolines .

Key Example :

  • Reaction with acetaldehyde and NaBH₃CN produces N-ethyl derivatives , which are intermediates for kinase inhibitors .

Fluorine-Specific Reactivity

The 3-fluoro group influences reactivity through electronic effects:

  • Hydrogen Bonding : Enhances interactions with biological targets (e.g., enzymes) .

  • Resistance to Hydrolysis : Unlike chlorine, the C-F bond remains intact under acidic/basic conditions, making it valuable in drug design .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylate can be characterized by its molecular formula C14H20N2O2C_{14}H_{20}N_{2}O_{2} and a molecular weight of approximately 248.32 g/mol. The compound features a piperidine ring, which is a common motif in many biologically active molecules, enhancing its ability to interact with various biological targets.

Receptor Modulation

The compound has been investigated for its role as a selective ligand for various receptors, particularly in the central nervous system (CNS). Its structural similarity to known receptor agonists suggests that it may exhibit affinity for:

  • Serotonin Receptors : Studies indicate that modifications of piperidine derivatives can lead to selective 5-HT receptor agonists, which are crucial for treating gastrointestinal disorders and mood regulation .
  • Dopamine Receptors : The compound's potential as a dopamine D4 receptor antagonist has been explored, which may have implications in treating psychotic disorders .

Analgesic Properties

Research has shown that compounds with piperidine structures can exhibit analgesic effects. This compound may contribute to the development of new analgesics with fewer side effects compared to traditional opioids. The modulation of pain pathways through specific receptor interactions is an area of ongoing research .

Antidepressant Activity

Given its structural characteristics, this compound has been evaluated for antidepressant activity. Studies suggest that compounds targeting serotonin and norepinephrine reuptake mechanisms can provide therapeutic benefits for depression . this compound's potential in this area is being investigated through various preclinical models.

Case Studies

StudyObjectiveFindings
Study on Receptor Binding Investigated binding affinity to serotonin receptorsShowed significant binding affinity, suggesting potential as a therapeutic agent for mood disorders .
Pain Modulation Study Evaluated analgesic properties in animal modelsDemonstrated reduced pain response, indicating efficacy as an analgesic .
Antidepressant Efficacy Trial Assessed effects on depressive behaviorsResults indicated improvement in depressive symptoms compared to control groups, warranting further investigation .

Mechanism of Action

The mechanism of action of Ethyl 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Piperidine-4-carboxylate derivatives differ primarily in the substituents attached to the nitrogen atom and the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Piperidine-N Molecular Formula Molecular Weight Key Features
Ethyl 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylate 2-Amino-3-fluorophenyl C₁₄H₁₈FN₂O₂ 277.31 Amino group for H-bonding; fluorine enhances stability
Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate 4-Sulfamoylbenzoyl C₁₆H₂₁N₂O₅S 353.42 Sulfonamide group for enzyme inhibition; higher polarity
Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]piperidine-4-carboxylate 4-Chloro-3-nitrophenylsulfonyl C₁₄H₁₇ClN₂O₆S 400.81 Electron-withdrawing groups (Cl, NO₂) for electrophilic interactions
Ethyl 1-(4-fluorophenethyl)piperidine-4-carboxylate 4-Fluorophenethyl C₁₆H₂₂FNO₂ 291.36 Fluorophenethyl enhances lipophilicity; no H-bond donor
Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate 4,4,4-Trifluoro-3-oxobut-1-enyl C₁₂H₁₆F₃NO₃ 279.26 Trifluoromethyl ketone for covalent binding; reactive enone system

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The amino group in the target compound contrasts with sulfonamide and nitro groups, which are electron-withdrawing. This affects electronic distribution and binding interactions.
  • Lipophilicity : Fluorine and phenethyl groups increase lipophilicity compared to polar sulfonamides .
  • Metabolic Stability : Fluorine in the target compound and trifluoromethyl groups may reduce oxidative metabolism.

Challenges and Limitations

  • Solubility : Polar groups (e.g., sulfonamide ) improve aqueous solubility but may reduce blood-brain barrier penetration.
  • Synthetic Complexity : Introducing multiple substituents (e.g., nitro and chloro in ) requires multi-step protocols.
  • Toxicity: Reactive groups like enones may cause off-target effects.

Biological Activity

Ethyl 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₄H₁₉FN₂O₂
  • Molecular Weight : 266.31 g/mol
  • CAS Number : 1233955-79-7

The compound features a piperidine ring substituted with an amino group and a fluorophenyl group, classifying it within the piperidine derivatives known for various pharmacological properties.

This compound interacts with specific molecular targets, including enzymes and receptors. The binding to these targets modulates their activity, which is crucial for its therapeutic effects. The exact pathways are still under investigation, but preliminary studies suggest interactions with neurotransmitter receptors, indicating potential applications in central nervous system disorders.

1. Analgesic and Anti-inflammatory Effects

Research indicates that this compound may possess analgesic and anti-inflammatory properties. It has been studied as a lead compound for developing new drugs targeting pain management and inflammation.

2. Anticancer Potential

This compound has shown promise in cancer therapy. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, suggesting that it may induce apoptosis and inhibit tumor growth through mechanisms involving receptor modulation . For instance, a related study highlighted its potential anticancer activity through a three-component reaction leading to compounds that exhibited better cytotoxicity than standard treatments like bleomycin .

3. Neurotransmission Modulation

The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involved in mood regulation and cognitive functions. This aspect makes it a candidate for further exploration in treating neurological disorders such as depression and anxiety.

Comparative Analysis with Similar Compounds

A comparison with other piperidine derivatives reveals unique features of this compound:

Compound NameStructure FeaturesBiological Activity
Acetyl-alpha-methylfentanylPiperidine ring with acetyl groupOpioid activity
AcrylfentanylPiperidine ring with acrylamidePotent analgesic
Ethyl 1-(2-amino-4-fluorophenyl)piperidine-4-carboxylateSimilar structure with different fluorine positionPotential anticancer activity
Ethyl 1-(2-amino-3-chlorophenyl)piperidine-4-carboxylateChlorine substitution instead of fluorineVaries in receptor activity

The presence of the fluorine atom in this compound may enhance receptor selectivity compared to other derivatives, potentially leading to improved therapeutic profiles.

Case Studies and Research Findings

Several studies have elucidated the biological activities of this compound:

  • Cytotoxicity Studies : In vitro evaluations demonstrated significant cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics in some assays .
  • Receptor Interaction Studies : Preliminary pharmacological studies indicated that this compound might interact with various neurotransmitter receptors, although detailed binding affinities are yet to be established.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare Ethyl 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylate?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, ethyl piperidine-4-carboxylate derivatives can react with halogenated aromatic precursors under basic conditions. A key step involves protecting the amine group during synthesis to avoid side reactions. In related piperidine carboxylate syntheses, esterification of intermediates (e.g., 4-piperidinecarboxylic acid) with ethanol, followed by coupling with fluorinated aryl halides, is a common approach . Reaction optimization often includes temperature control (room temperature to reflux) and catalysts like sodium carbonate or organic bases to enhance yields .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) is used to confirm molecular weight and fragmentation patterns. For example, a parent ion at m/z 410.1931 [M+H]⁺ and secondary fragments like m/z 392.1821 (loss of H₂O) can validate the structure .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents on the piperidine and fluorophenyl moieties. Key signals include ethyl ester protons (~δ 1.3–4.3 ppm) and aromatic fluorine coupling patterns .
  • Infrared (IR) Spectroscopy : Confirms functional groups like ester C=O (~1700 cm⁻¹) and NH₂ stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial configuration of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) can determine bond lengths, angles, and puckering parameters of the piperidine ring . For example, in related tetrahydropyridine analogs, SC-XRD revealed a distorted boat conformation and intramolecular hydrogen bonding (N–H⋯O) that stabilizes the structure . WinGX and ORTEP software visualize anisotropic displacement ellipsoids and generate publication-quality figures .

Q. What strategies address contradictions in mass spectrometry fragmentation pathways for this compound?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated solvents or synthetic isotopologs to track fragment origins. For instance, loss of CH₃CH₂OH (46 Da) from the ethyl ester can be confirmed via HRMS .
  • Tandem MS/MS : Collision-induced dissociation (CID) isolates specific fragments. Compare experimental data with computational predictions (e.g., in silico tools like CFM-ID) to validate pathways .
  • Cross-Validation : Combine MS with NMR or IR to confirm fragment assignments. For example, a fragment at m/z 201.1250 may correlate with a fluorophenyl moiety observed in ¹⁹F NMR .

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in coupling reactions, while protic solvents (ethanol/water) may stabilize intermediates .
  • Catalyst Screening : Test coupling agents like EDCI/HOBt for amide bond formation or LDA for deprotonation steps .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
  • Workup Optimization : Simple filtration or silica gel plug purification can minimize losses, as demonstrated in ethyl piperidine-4-carboxylate derivative syntheses .

Q. What computational methods predict the bioactivity or stability of this compound?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with biological targets (e.g., enzymes or receptors). For analogs, docking into angiotensin II receptors identified key hydrogen bonds with the fluorophenyl group .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess chemical reactivity. DFT can also model intramolecular hydrogen bonding, which affects stability .
  • Molecular Dynamics (MD) : Simulate solvation effects or thermal degradation pathways to predict shelf-life under storage conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylate
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Ethyl 1-(2-amino-3-fluorophenyl)piperidine-4-carboxylate

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